molecular formula C25H33ClN4O4S2 B2622959 2-(4-(N,N-diallylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1216915-30-8

2-(4-(N,N-diallylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2622959
CAS No.: 1216915-30-8
M. Wt: 553.13
InChI Key: WYWMJHDNPABIIA-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 4,5,6,7-tetrahydrothieno[2,3-c]pyridine core substituted with:

  • A 4-(N,N-diallylsulfamoyl)benzamido moiety at position 2, which introduces sulfonamide functionality with diallyl groups that may improve solubility or binding flexibility.
  • A carboxamide group at position 3, contributing to hydrogen-bonding interactions.

The hydrochloride salt form suggests improved aqueous solubility, a critical factor for bioavailability.

Properties

IUPAC Name

2-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O4S2.ClH/c1-7-13-29(14-8-2)35(32,33)17-11-9-16(10-12-17)22(31)27-23-19(21(26)30)18-15-24(3,4)28-25(5,6)20(18)34-23;/h7-12,28H,1-2,13-15H2,3-6H3,(H2,26,30)(H,27,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWMJHDNPABIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(N,N-diallylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride represents a novel structure within the class of thieno[2,3-c]pyridine derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H26N2O3SC_{18}H_{26}N_2O_3S with a molecular weight of approximately 358.48 g/mol. The unique structure combines various functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds within the thieno[2,3-c]pyridine class exhibit a range of biological activities. The specific compound has been studied for its potential effects on various biological systems:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of thieno[2,3-c]pyridines possess significant antimicrobial properties. The presence of the sulfamoyl group may enhance this activity by interfering with bacterial folate synthesis pathways.
  • Anticancer Properties : Some studies have indicated that similar compounds can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

The proposed mechanism of action involves interaction with specific biological targets such as enzymes and receptors. For instance:

  • Inhibition of Enzymatic Activity : The compound may inhibit certain enzymes involved in metabolic processes critical for cell proliferation.
  • Receptor Modulation : It might act as an agonist or antagonist at specific G protein-coupled receptors (GPCRs), which play a role in various signaling pathways related to inflammation and cancer progression.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various thieno[2,3-c]pyridine derivatives demonstrated that modifications at the benzamide position significantly enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound showed IC50 values comparable to established antibiotics.
  • Cancer Cell Lines : In vitro assays using human cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) revealed that the compound induced significant cytotoxicity at micromolar concentrations. Flow cytometry analysis indicated an increase in early and late apoptotic cells upon treatment.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialSignificant inhibition
AnticancerInduction of apoptosis
Enzyme inhibitionModulation observed
GPCR interactionAgonist/antagonist

Scientific Research Applications

  • Anti-inflammatory Potential : Preliminary studies indicate that the compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes that play a significant role in inflammatory responses. In silico molecular docking studies have shown promising interactions with the active site of 5-LOX, suggesting that further optimization could lead to effective anti-inflammatory agents .
  • Antimicrobial Activity : Compounds with sulfamoyl functionalities often exhibit antimicrobial properties. Research into similar sulfamoyl-containing compounds has demonstrated effectiveness against various bacterial strains. The specific activity of this compound remains to be fully elucidated but warrants investigation due to the structural similarities .
  • Enzyme Inhibition : The potential for this compound to inhibit specific enzymes such as α-glucosidase and acetylcholinesterase has been noted in related studies involving structurally similar molecules. These enzymes are critical in conditions like diabetes and Alzheimer's disease, respectively. The exploration of this compound's inhibitory effects could lead to new therapeutic strategies .

Synthesis and Modification

The synthesis of this compound involves multi-step processes that utilize readily available reagents and established methodologies. The ability to modify the sulfamoyl group or other substituents may enhance its biological activity or selectivity towards specific targets.

Case Studies

  • Molecular Docking Studies : A study conducted on related compounds utilized molecular docking techniques to predict binding affinities and modes of action against various biological targets. The findings suggest that modifications in the benzamide moiety can significantly alter binding efficacy and specificity .
  • In Vivo Studies : While in vitro studies provide initial insights into biological activities, future research should focus on in vivo models to assess pharmacokinetics and therapeutic efficacy. Such studies are crucial for understanding the compound's behavior in biological systems and its potential side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Compound Name / ID Core Structure Key Substituents Functional Groups
Target Compound Tetrahydrothieno[2,3-c]pyridine 5,5,7,7-Tetramethyl, 4-(N,N-diallylsulfamoyl)benzamido, carboxamide Sulfonamide, carboxamide, diallyl
Tetrahydrothieno[2,3-c]pyridine derivatives Tetrahydrothieno[2,3-c]pyridine Varied substituents (e.g., alkyl, aryl groups at positions 2 and 3) Amide, sulfonamide
N-[(3,4-Dichlorophenyl)carbamoyl]-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide Pyridine 3,4-Dichlorophenyl carbamoyl, 3,4,5-trimethylpyrazole Sulfonamide, carbamoyl, pyrazole
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, 5-methylfuran Nitrile, carbonyl, furan

Key Observations:

  • The N,N-diallylsulfamoyl group contrasts with dichlorophenyl or cyanophenyl substituents in other sulfonamide derivatives, which may alter electronic properties and target selectivity .

Bioactivity Comparisons

While specific data for the target compound are unavailable, analogs provide insights:

  • Tetrahydrothieno[2,3-c]pyridine derivatives () showed nanomolar-range inhibition of LPS-induced TNF-α in rat blood, suggesting the core structure is critical for anti-inflammatory activity .

Hypothetical Advantages of Target Compound:

  • The diallylsulfamoyl group may enhance solubility and reduce off-target effects compared to halogenated analogs (e.g., dichlorophenyl in ).
  • The tetramethyl groups could improve metabolic stability relative to non-methylated tetrahydrothienopyridines .

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